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Cat. No.: B561573

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling pathways and physiological
effects of Cocaine- and Amphetamine-Regulated Transcript (CART) peptide (55-102) and leptin
in the rat. The content is based on experimental data to assist researchers in understanding
their distinct and overlapping roles in energy homeostasis.

Introduction

Leptin, a hormone primarily secreted by adipocytes, and CART(55-102), a neuropeptide found
in the central nervous system, are both crucial regulators of appetite and energy balance.[1]
Leptin signals the status of energy stores to the brain, primarily the hypothalamus, to suppress
food intake and increase energy expenditure.[2] Similarly, central administration of CART(55-
102) potently inhibits feeding.[3] A key aspect of their relationship is that leptin activates
hypothalamic neurons that synthesize and release CART, suggesting that CART may mediate
some of leptin's anorectic effects.[4][5] This guide dissects their individual signaling
mechanisms, compares their quantitative effects on feeding and metabolism, and details the
experimental protocols used to generate this data.

Signaling Pathways: A Comparative Overview

Leptin acts through a well-defined receptor and downstream signaling cascades, while the
specific receptor for CART remains elusive. However, the downstream effects and interactions
of CART are well-documented.
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Leptin Signaling Pathway

Leptin exerts its effects by binding to the long-form leptin receptor (LepRb), a member of the
class | cytokine receptor family.[6] This binding event initiates several key intracellular signaling
cascades:

o JAK2-STAT3 Pathway: This is the canonical pathway for leptin signaling.[2][6] Ligand binding
causes LepRb to dimerize, activating the associated Janus kinase 2 (JAK2).[2] JAKZ2 then
phosphorylates tyrosine residues on the LepRb, creating docking sites for Signal Transducer
and Activator of Transcription 3 (STAT3).[6][7] Phosphorylated STAT3 (pSTAT3) dimerizes,
translocates to the nucleus, and modulates the transcription of target genes, including
proopiomelanocortin (POMC) and suppressor of cytokine signaling 3 (SOCS3), which acts
as a negative feedback inhibitor.[2][7]

o PI3BK-AKT-FOXO1 Pathway: Leptin can also activate the phosphatidylinositol 3-kinase (PI3K)
pathway, which is important for mediating its acute effects on neuronal activity.[6][8]

o SHP2-ERK Pathway: The tyrosine phosphatase SHP2 is recruited to the LepRb and,
contrary to what its function might suggest, positively mediates leptin signaling through the
extracellular signal-regulated kinase (ERK) pathway, which is implicated in neurogenesis and
energy balance.[7][8]

© 2025 BenchChem. All rights reserved. 2/13 Tech Support


https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1238528/full
https://www.ahajournals.org/doi/10.1161/circresaha.107.156596
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1238528/full
https://www.ahajournals.org/doi/10.1161/circresaha.107.156596
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1238528/full
https://joe.bioscientifica.com/view/journals/joe/223/1/T25.xml
https://www.ahajournals.org/doi/10.1161/circresaha.107.156596
https://joe.bioscientifica.com/view/journals/joe/223/1/T25.xml
https://www.frontiersin.org/journals/neuroscience/articles/10.3389/fnins.2023.1238528/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108307/
https://joe.bioscientifica.com/view/journals/joe/223/1/T25.xml
https://pmc.ncbi.nlm.nih.gov/articles/PMC11108307/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative
Check Availability & Pricing

4 )

Cell Membrane

inding & Dimerization

G_eptin Receptor (Lepr))

- /
Activation Phosphoryldtion Recruitment
4 Cytoplasm A
Activation lPhosphorylation ctivation
STAT3
- J
N+clear Translocation

Nucl%s

Gene Transcription
(e.g., POMC, SOCS3)

Click to download full resolution via product page

Caption: Simplified Leptin Signaling Pathway.

CART(55-102) and Leptin Interaction
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The anorexigenic effects of leptin are mediated, in part, by its stimulation of specific neuronal
populations in the arcuate nucleus (ARC) of the hypothalamus. Leptin activates POMC-
expressing neurons, which also co-express CART.[5][9] This activation leads to the synthesis
and release of CART peptides, which then act on downstream circuits to reduce food intake.
This positions CART as a critical downstream mediator of leptin signaling in the control of
feeding.[4][5]
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Caption: Leptin-CART Interaction in the Hypothalamus.

Quantitative Data: Comparative Physiological
Effects

The following tables summarize quantitative data from studies investigating the effects of
intracerebroventricular (ICV) administration of CART(55-102) in rats.

Table 1: Effects of ICV CART(55-102) on Food Intake and
Licking Microstructure in Rats

Data summarized from Aja et al. (2001), where male Sprague-Dawley rats received ICV
injections of CART(55-102) and ingestion of a liquid diet was monitored for 6 hours.[5]
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Vehicle

Parameter . CART (1 pg) CART (2 pg) Key Finding
(Saline)
Dose-dependent
Total Intake o
) ~2500 ~1800 (128.7%) ~1100 (155.9%) reduction in food
(licks) .
intake.[5]
Reduces meal
Meal Size (licks) ~1200 | (Significant) | (Significant) size, similar to
leptin.[5]
Does not alter
the number of
Meal Number ~2 No Change No Change o
meals initiated.
[5]
Significantly
Initial Lick Rate reduces the
] ] ~201 ~131 (135.2%) ~66 (165%)** o
(licks/min) initial rate of
licking.[5]
Increases the
Interlick Interval time between
~183 ~201 ~214**

(ms)

individual licks.

[5]

*p <0.05; *p <
0.01 vs. saline

control.

Table 2: Effects of Chronic (6-day) ICV CART(55-102)
Infusion in High-Fat-Fed Obese Rats

Data summarized from Larsen et al. (2000), where obese rats were continuously infused with
CART(55-102) (1 u g/day ) for 6 days.[10]
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Vehicle

CART (1 p

Parameter % Change Key Finding
(Control) glday)
Sustained,
Cumulative Food potent inhibition
~120¢g ~60 g 1 50% _
Intake (g) of food intake.
[10]
Cumulative Body Causes
Weight Change +15¢9 -15¢g - significant body
(9) weight loss.[10]
Plasma Insulin Improves insulin
~350 ~150 1 57% e
(pmolll) sensitivity.[10]
Reduction in
Plasma Leptin leptin reflects
~12 ~4 1 67%
(ug/l) loss of fat mass.
[10]
- _ . Promotes the
Lipid Oxidation Higher )
) Lower o burning of fat for
(Calorimetry) (Significant)

energy.[10]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings.

Below are generalized protocols for key experiments cited in CART and leptin research.

Intracerebroventricular (ICV) Cannulation and Injection

in Rats

This procedure allows for the direct administration of substances like CART(55-102) into the

brain's ventricular system, bypassing the blood-brain barrier.[11][12][13]

Materials:

 Stereotaxic apparatus
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» Anesthetic (e.g., isoflurane or Ketamine/Xylazine)

e Surgical tools (scalpel, drill, forceps)

o Guide cannula, internal injector cannula, and dummy cannula

» Dental cement and anchor screws

e Microinjection pump and syringe

e Substance for injection (e.g., CART(55-102) dissolved in sterile saline)
Protocol:

o Anesthesia & Preparation: Anesthetize the rat and secure its head in the stereotaxic frame.
[13] Shave the scalp, and clean the surgical area with an antiseptic solution.[13]

« Incision: Make a midline incision on the scalp to expose the skull. Identify and clear the
bregma landmark.[13]

 Drilling: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, L: 1.5 mm
from bregma for rats), drill a hole through the skull for the cannula.[13] Drill additional holes
for anchor screws.[13]

o Cannula Implantation: Lower the guide cannula to the desired depth (e.g., V: -3.5 to -4.0 mm
from the skull surface).[13]

o Fixation: Secure the cannula and screws to the skull using dental cement. Insert a dummy
cannula to keep the guide patent.[13] Allow the animal to recover for at least one week.

« Injection: On the day of the experiment, gently restrain the conscious rat. Remove the
dummy cannula and insert the internal injector cannula connected to the microinjection
pump.[12]

e Infusion: Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 pL/min).[13] After infusion,
leave the injector in place for an additional minute to prevent backflow before replacing the
dummy cannula.[13]
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Measurement of Food Intake in Rats

This protocol measures the anorectic effects of a centrally administered compound.[14][15]

Materials:

Individually housed rat cages with wire-mesh floors

Standard laboratory chow or liquid diet

Sensitive scale (to 0.1 g)

Plastic sheets to place under cages

Protocol:

Acclimation: House rats individually and allow them to acclimate to the specific diet and
housing conditions for several days.[16]

Baseline Measurement: For several days prior to the experiment, measure 24-hour food
intake to establish a stable baseline.

Food Presentation: Provide a pre-weighed amount of food in a standard hopper.[14] Place a
sheet under the cage to collect any spillage.[14]

Measurement: After 24 hours, remove the rat from the cage and weigh it.[14] Carefully weigh
the remaining food in the hopper and any spillage collected on the sheet.[14]

Calculation: Food intake is calculated as: Intake (g) = (Initial Food Weight) - (Remaining
Food Weight + Spilled Food Weight)

Experimental Phase: Following ICV injection (as per Protocol 1), repeat steps 3-5 to
determine the effect of the treatment on food intake compared to vehicle-injected controls.

Western Blot Analysis for Phosphorylated STAT3
(PSTAT3)
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This technique is used to quantify the activation of the leptin signaling pathway in tissue
samples (e.g., hypothalamus) by measuring the level of STAT3 phosphorylation at the Tyr705
residue.[17][18][19]

Materials:

Tissue lysate (e.g., from hypothalamus)

 Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
o Protein assay kit (e.g., BCA)

o SDS-PAGE gels, running buffer, and electrophoresis equipment

e PVDF or nitrocellulose membrane and transfer apparatus

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies: anti-pSTAT3 (Tyr705) and anti-total STAT3

o HRP-conjugated secondary antibody

e Chemiluminescent substrate (ECL) and imaging system

Protocol:

o Protein Extraction: Homogenize dissected hypothalamic tissue in ice-cold lysis buffer
containing phosphatase inhibitors.[18] Centrifuge to pellet debris and collect the supernatant.
[18]

» Quantification: Determine the protein concentration of each sample using a BCA assay to
ensure equal loading.[18]

o SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of
protein (e.g., 20-40 pg) into each lane of an SDS-PAGE gel and run electrophoresis to
separate proteins by size.[18]

o Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[19]
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Blocking: Block the membrane for 1 hour at room temperature to prevent non-specific
antibody binding.[18]

Primary Antibody Incubation: Incubate the membrane with the anti-pSTAT3 primary antibody
overnight at 4°C.[18][20]

Secondary Antibody Incubation: Wash the membrane, then incubate with an HRP-
conjugated secondary antibody for 1 hour at room temperature.[18]

Detection: Wash the membrane again. Apply ECL substrate and capture the
chemiluminescent signal using an imager.[19]

Stripping and Re-probing: To normalize the data, the membrane can be stripped of
antibodies and re-probed for total STAT3 and a loading control (e.g., B-actin or GAPDH).[18]
[19]

Densitometry: Quantify the band intensities. The level of STAT3 activation is expressed as
the ratio of the pSTAT3 signal to the total STAT3 signal.[18]
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Caption: Experimental Workflow for Western Blot Analysis.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b561573?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b561573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative Analysis of CART(55-102) and Leptin
Signaling in the Rat]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b561573#comparative-analysis-of-cart-55-102-rat-
and-leptin-signaling]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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